molecular formula C12H14N2O2 B131015 (R)-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid CAS No. 141979-69-3

(R)-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid

Cat. No.: B131015
CAS No.: 141979-69-3
M. Wt: 218.25 g/mol
InChI Key: FPJGLSZLQLNZIW-SECBINFHSA-N
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Description

®-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative that features an indole ring substituted with a methyl group at the 4-position. This compound is structurally related to tryptophan, an essential amino acid, and is of significant interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-methylindole.

    Functionalization: The indole ring is functionalized at the 3-position through a Friedel-Crafts acylation reaction, introducing a suitable protecting group.

    Amination: The protected intermediate undergoes a series of reactions, including reduction and amination, to introduce the amino group at the 2-position.

    Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the indole ring or the amino group can yield different reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products

The major products formed from these reactions include oxidized indole derivatives, reduced amino acids, and substituted indole compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of complex molecules, including pharmaceuticals and natural product analogs.

Biology

This compound is studied for its potential role in biological systems, particularly in the context of neurotransmitter analogs and receptor binding studies.

Medicine

In medicine, ®-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid is investigated for its potential therapeutic applications, including its use as a precursor for drug development targeting neurological disorders.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as receptors and enzymes. The indole ring structure allows it to bind to various biological targets, modulating their activity and leading to physiological effects. The pathways involved may include neurotransmitter signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with a similar indole structure.

    5-Hydroxytryptophan: A precursor to serotonin with an additional hydroxyl group.

    Indole-3-acetic acid: A plant hormone with a carboxyl group at the 3-position.

Uniqueness

®-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid is unique due to the presence of the methyl group at the 4-position of the indole ring, which can influence its biological activity and receptor binding properties. This structural modification distinguishes it from other indole derivatives and can lead to different pharmacological profiles.

Properties

IUPAC Name

(2R)-2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJGLSZLQLNZIW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)NC=C2C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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